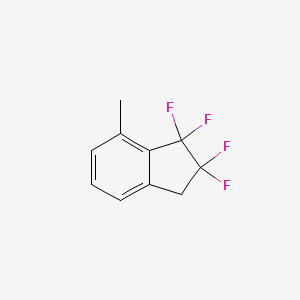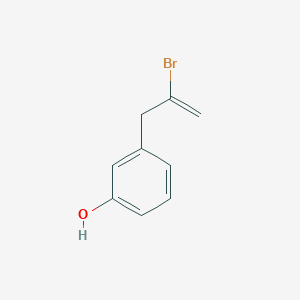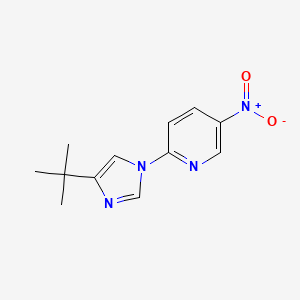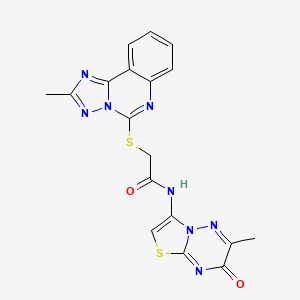
1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrafluoro-7-metil-2,3-dihidro-1H-indeno es un compuesto orgánico fluorado. Se caracteriza por la presencia de cuatro átomos de flúor y un grupo metilo unidos a un esqueleto de indeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,1,2,2-Tetrafluoro-7-metil-2,3-dihidro-1H-indeno normalmente implica la fluoración de un precursor adecuado. Un método común es la reacción de un indeno sustituido con metilo con un agente fluorante como el tetrafluorometano en condiciones controladas. La reacción se realiza generalmente en una atmósfera inerte para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
A escala industrial, la producción de este compuesto puede implicar reactores de flujo continuo para asegurar una calidad y un rendimiento consistentes. El uso de catalizadores y condiciones de reacción optimizadas pueden mejorar la eficiencia del proceso. Las medidas de seguridad son cruciales debido a la reactividad de los agentes fluorantes.
Análisis De Reacciones Químicas
Tipos de reacciones
1,1,2,2-Tetrafluoro-7-metil-2,3-dihidro-1H-indeno puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar las cetonas o los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden producir productos parcialmente o totalmente hidrogenados.
Sustitución: Las reacciones de sustitución de halógenos pueden reemplazar los átomos de flúor por otros halógenos o grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utiliza a menudo gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Reactivos como el cloro o el bromo en presencia de un catalizador pueden facilitar el intercambio de halógenos.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Derivados de indeno hidrogenados.
Sustitución: Derivados de indeno halogenados.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrafluoro-7-metil-2,3-dihidro-1H-indeno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos fluorados más complejos.
Biología: Posible uso en el desarrollo de productos farmacéuticos fluorados debido a sus propiedades únicas.
Medicina: Investigado por su potencial como agente de diagnóstico en imágenes médicas.
Industria: Utilizado en la producción de polímeros especiales y materiales con mayor resistencia química.
Mecanismo De Acción
El mecanismo por el cual 1,1,2,2-Tetrafluoro-7-metil-2,3-dihidro-1H-indeno ejerce sus efectos es principalmente a través de su interacción con objetivos moleculares como las enzimas y los receptores. Los átomos de flúor pueden mejorar la afinidad y la especificidad de unión del compuesto, lo que lleva a interacciones más efectivas con las moléculas biológicas. Las vías implicadas pueden incluir la inhibición de enzimas específicas o la modulación de la actividad de los receptores.
Comparación Con Compuestos Similares
Compuestos similares
1,1,2,2-Tetrafluoro-2,3-dihidro-1H-indeno: Carece del grupo metilo, lo que da lugar a diferentes propiedades químicas.
1,1,2,2-Tetrafluoro-7-metil-1H-indeno: No tiene la estructura dihidro, lo que afecta a su reactividad.
1,1,2,2-Tetrafluoro-2,3-dihidro-1H-naftaleno: Sistema aromático más grande, lo que lleva a diferentes aplicaciones.
Singularidad
1,1,2,2-Tetrafluoro-7-metil-2,3-dihidro-1H-indeno es único debido a la combinación de átomos de flúor y un grupo metilo en un esqueleto de indeno. Esta estructura confiere propiedades químicas específicas, como una mayor estabilidad y reactividad, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
922141-55-7 |
|---|---|
Fórmula molecular |
C10H8F4 |
Peso molecular |
204.16 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-4-methyl-1H-indene |
InChI |
InChI=1S/C10H8F4/c1-6-3-2-4-7-5-9(11,12)10(13,14)8(6)7/h2-4H,5H2,1H3 |
Clave InChI |
FIFODVMTAGZAEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)CC(C2(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)







![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)



